molecular formula C8H5N3O4 B1437759 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 24011-15-2

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B1437759
CAS No.: 24011-15-2
M. Wt: 207.14 g/mol
InChI Key: COXDLQHDPALXMA-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that features a nitrophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the reaction of 3-nitrobenzohydrazide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products

    Reduction: 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one.

    Substitution: Products where the nitro group is replaced by nucleophiles.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and oxadiazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenyl derivatives: Compounds such as 3-nitrophenol and 3-nitroaniline.

    Oxadiazole derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole and 2,5-dimethyl-1,3,4-oxadiazole.

Uniqueness

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-nitrophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-9-7(10-15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXDLQHDPALXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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